Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B1346848 Ethyl 4-amino-2-methylbenzoate CAS No. 74450-59-2

Ethyl 4-amino-2-methylbenzoate

Cat. No. B1346848
M. Wt: 179.22 g/mol
InChI Key: RXVUWRNRNRPYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08816079B2

Procedure details

Using ethyl 4-amino-2-methylbenzoate (5.3 g) and 3-chloropropane-1-sulfonyl chloride (4.8 mL) and by the reaction and treatment in the same manner as in Preparation Example 16, the title compound (6.49 g) was obtained.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[C:4]([CH3:13])[CH:3]=1.Cl[CH2:15][CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19]>>[O:19]=[S:18]1(=[O:20])[CH2:17][CH2:16][CH2:15][N:1]1[C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OCC)C=C1)C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 16

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)C1=CC(=C(C(=O)O)C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.